2-(6-Chloro-2H-indazol-2-YL)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(6-Chloro-2H-indazol-2-YL)acetic acid is a compound that belongs to the indazole family, which is a class of heterocyclic compounds containing a benzene ring fused to a pyrazole ring. Indazole derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Chloro-2H-indazol-2-YL)acetic acid typically involves the reaction of 6-chloro-2-methyl-2H-indazol-5-amine with acetic acid under reflux conditions. The reaction is carried out for several hours, and the product is purified by flash column chromatography . Another method involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed cyclization, to form the indazole ring .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using continuous flow reactors to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(6-Chloro-2H-indazol-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the indazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted indazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer, anti-inflammatory, and antibacterial properties.
Industry: Potential use in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(6-Chloro-2H-indazol-2-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
N-(6-Chloro-2-methyl-2H-indazol-5-yl)acetamide: Similar structure with a methyl group instead of an acetic acid moiety.
Indole derivatives: Share a similar indazole ring structure and exhibit diverse biological activities.
Uniqueness
2-(6-Chloro-2H-indazol-2-YL)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloro and acetic acid functional groups contribute to its reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C9H7ClN2O2 |
---|---|
Molecular Weight |
210.62 g/mol |
IUPAC Name |
2-(6-chloroindazol-2-yl)acetic acid |
InChI |
InChI=1S/C9H7ClN2O2/c10-7-2-1-6-4-12(5-9(13)14)11-8(6)3-7/h1-4H,5H2,(H,13,14) |
InChI Key |
CVWGFTWZQSIXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN(N=C2C=C1Cl)CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.